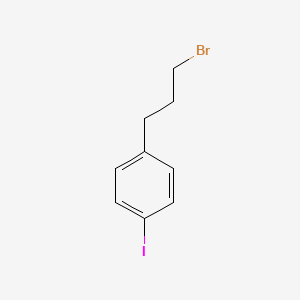
1-(3-bromopropyl)-4-iodobenzene
Vue d'ensemble
Description
1-(3-bromopropyl)-4-iodobenzene, abbreviated as BPIB, is an organic compound with a molecular formula of C9H9BrI. It is a colorless liquid that is soluble in water, ethanol, and ether. BPIB is a versatile molecule that has a wide range of applications in both scientific research and laboratory experiments. It is an important building block for organic synthesis and is used in the production of a variety of organic compounds. In addition, BPIB has been found to have potential therapeutic applications in the medical field.
Applications De Recherche Scientifique
Organic Synthesis and Transformations
1-(3-bromopropyl)-4-iodobenzene is a significant precursor in various organic transformations. It has been used as an intermediate in the synthesis of diverse derivatives, particularly in reactions involving the formation of benzynes. For instance, derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene have been synthesized through sequences that include regioselective bromination and halogen/metal permutations, showcasing its versatility in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Catalysis and Domino Processes
In catalysis, 1-(3-bromopropyl)-4-iodobenzene has been used in CuI-catalyzed domino processes. These processes involve intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to the synthesis of various benzofurans, which are valuable in pharmaceutical and material science applications (Lu, Wang, Zhang, & Ma, 2007).
Bromolactonization Reactions
The compound has also been used in innovative catalytic bromolactonization reactions. These reactions are crucial for the synthesis of five-membered bromolactones, which are significant in the development of new pharmaceuticals (He, Pu, Shao, & Yan, 2011).
Solar Cell Applications
In the field of solar energy, bromobenzene and iodobenzene derivatives, like 1-(3-bromopropyl)-4-iodobenzene, have been explored as alternative solvents in the fabrication of polymer/fullerene solar cells. Their use has led to significantly enhanced performance due to improved diode characteristics, higher charge-carrier mobility, and optimized morphology of the solar cells (Huang et al., 2014).
Thermochemistry Studies
This compound also plays a role in thermochemistry studies. Vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes have been studied, providing valuable data for thermodynamic calculations and material science research (Verevkin et al., 2015).
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINNTMVHQZXKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



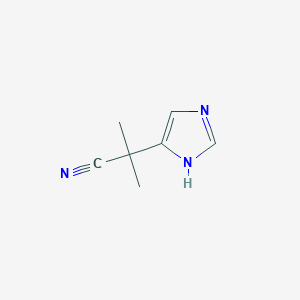

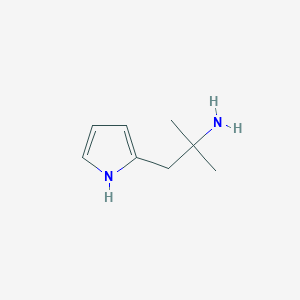
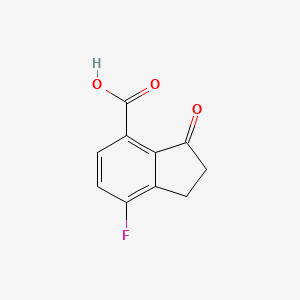
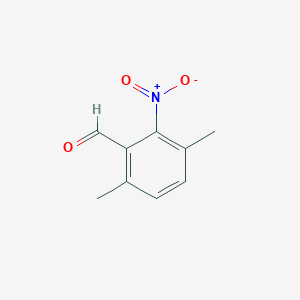
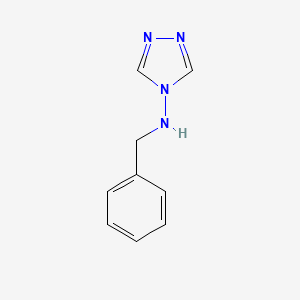
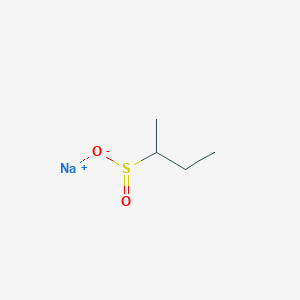
![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
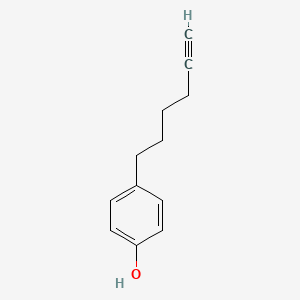
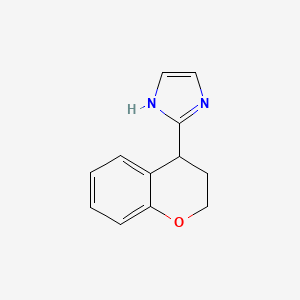
![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
